N-quinazolin-4-ylmethionine
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Overview
Description
N-quinazolin-4-ylmethionine is a compound that belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of N-quinazolin-4-ylmethionine typically involves the reaction of quinazoline derivatives with methionine. One common synthetic route includes the use of isatoic anhydride and 2-aminobenzamides as intermediates, followed by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . Industrial production methods often employ metal-catalyzed reactions, such as copper-mediated tandem C-H amination and annulation of benzamides and amidines .
Chemical Reactions Analysis
N-quinazolin-4-ylmethionine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Cyclization: Cyclization reactions often involve the formation of quinazoline rings from appropriate precursors.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce quinazoline alcohols.
Scientific Research Applications
N-quinazolin-4-ylmethionine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-quinazolin-4-ylmethionine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. In antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or quorum sensing systems, thereby inhibiting bacterial growth and biofilm formation .
Comparison with Similar Compounds
N-quinazolin-4-ylmethionine can be compared with other quinazoline derivatives, such as:
Quinazolinone: Known for its broad-spectrum antimicrobial activity.
Methionine derivatives: These compounds are often used in the synthesis of peptides and proteins with specific biological functions.
Quinazoline-based anticancer agents: Compounds like erlotinib and gefitinib are used in cancer therapy due to their ability to inhibit tyrosine kinases.
The uniqueness of this compound lies in its combination of the quinazoline scaffold with the methionine moiety, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-methylsulfanyl-2-(quinazolin-4-ylamino)butanoic acid |
InChI |
InChI=1S/C13H15N3O2S/c1-19-7-6-11(13(17)18)16-12-9-4-2-3-5-10(9)14-8-15-12/h2-5,8,11H,6-7H2,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
DCMPKVHODYRIOK-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
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